3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid
CAS No.: 55234-12-3
Cat. No.: VC2313192
Molecular Formula: C9H15NO3S
Molecular Weight: 217.29 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55234-12-3 |
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Molecular Formula | C9H15NO3S |
Molecular Weight | 217.29 g/mol |
IUPAC Name | 3-formyl-2,2,5,5-tetramethyl-1,3-thiazolidine-4-carboxylic acid |
Standard InChI | InChI=1S/C9H15NO3S/c1-8(2)6(7(12)13)10(5-11)9(3,4)14-8/h5-6H,1-4H3,(H,12,13) |
Standard InChI Key | QEIKJZZSMZXSAI-UHFFFAOYSA-N |
SMILES | CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Canonical SMILES | CC1(C(N(C(S1)(C)C)C=O)C(=O)O)C |
Introduction
Chemical Identity and Structure
Basic Chemical Information
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid belongs to the broader class of thiazolidine-4-carboxylic acids, which are heterocyclic compounds containing a five-membered ring with sulfur and nitrogen atoms. This particular derivative features four methyl groups (two at position 2 and two at position 5), a formyl group at position 3, and a carboxylic acid group at position 4 .
The compound is characterized by the following chemical identifiers:
Structural Features
The molecular structure of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid contains several key functional groups that contribute to its chemical properties and reactivity:
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A thiazolidine ring core (five-membered heterocyclic ring with sulfur and nitrogen)
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Four methyl substituents providing steric hindrance at positions 2 and 5
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A formyl group (CHO) at position 3, attached to the nitrogen atom
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A carboxylic acid group (COOH) at position 4
The presence of both the formyl group and carboxylic acid functional group at specific positions on the thiazolidine ring contributes to the compound's reactivity profile and potential applications in synthetic chemistry.
Synthesis and Preparation Methods
General Synthetic Approaches
The synthesis of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid involves carefully controlled reaction conditions to ensure high yields and purity. Several synthetic routes have been proposed for its preparation, with optimization efforts focusing on maintaining structural integrity throughout the process.
The formation of thiazolidine rings generally occurs through condensation reactions between sulfur-containing amino acids and carbonyl compounds. This reaction mechanism has been studied extensively since the 1930s, with foundational work conducted by Ratner and Clarke .
Reaction Mechanisms
Two primary mechanisms have been proposed for thiazolidine ring formation:
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Formation via a Schiff base intermediate resulting from the reaction between the carbonyl compound and aminothiol precursors
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Nucleophilic attack by the sulfur atom on the carbon of the carbonyl group to form a sulfonium ion intermediate, followed by cyclization
Detailed mechanistic studies indicate that the hemithioacetal pathway (likely corresponding to the second mechanism) is favored under certain conditions . The specific mechanism followed may depend on reaction conditions, including pH, temperature, and the nature of the reagents.
Purification Techniques
Following synthesis, various chromatographic techniques are typically employed for purification to obtain high-purity 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid. The exact purification protocols may vary depending on the specific synthetic route employed and the desired level of purity. Temperature control during synthesis and purification is critical to ensure structural integrity of the final product.
Physical and Chemical Properties
Ionization Behavior
Thiazolidine-4-carboxylic acids, including this tetramethyl derivative, contain both a free carboxyl group and a secondary amino group, both of which can be ionized under appropriate conditions . This ionization behavior contributes to the compound's solubility properties and reactivity patterns.
Infrared spectroscopy and X-ray crystallography have proven useful in detecting ionization states and hydrogen bonding patterns in thiazolidine-4-carboxylic acids . Some thiazolidine compounds can exist in both zwitterionic and non-ionized states, depending on the solvent used for recrystallization .
Stability Under Different Conditions
Research on related thiazolidine-4-carboxylic acids has shown that:
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C(2) substituted aliphatic thiazolidine-4-carboxylic acids demonstrate significant stability in strongly acidic conditions (up to 8M HCl for several days)
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In strongly basic solutions, most C(2) substituted aliphatic thiazolidines readily decompose into their constituent amino acid and the corresponding aldehyde
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In moderately basic solutions (0.5 to 1.0M NaOH), interconversion between the ring and open forms occurs at rates observable on the NMR time scale
The tetramethyl substitution pattern in 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid likely influences its stability profile, potentially increasing resistance to ring-opening under certain conditions due to steric factors.
Spectroscopic Characterization
Infrared Spectroscopy
Infrared spectroscopy provides important information about functional groups and hydrogen bonding patterns in thiazolidine compounds. For 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, characteristic absorption bands would be expected for:
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The carboxylic acid group (C=O stretching, O-H stretching)
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The formyl group (C=O stretching)
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The C-N and C-S bonds of the thiazolidine ring
These spectroscopic features help in confirming the structure and purity of synthesized compounds and can provide insights into ionization states and hydrogen bonding interactions .
Applications and Research Significance
Synthetic Organic Chemistry Applications
3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid exhibits versatility in synthetic organic chemistry, participating in multiple transformations facilitated by various catalysts or reagents. Its ability to undergo nucleophilic addition reactions, particularly through the formyl group, makes it valuable in constructing complex molecules with specific stereochemical features.
The compound's unique structure, with both a formyl group and a carboxylic acid function, provides multiple reactive sites for further derivatization, making it a potentially valuable building block in organic synthesis.
Historical Context of Thiazolidine Research
Early Investigations
Thiazolidine compounds have been known since the 1930s, with the first thorough study by Ratner and Clarke in 1937 focusing on the thiazolidine formed by the reaction of cysteine with formaldehyde . This early research included:
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Preparation of various derivatives
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Investigations of ring stability under acidic and basic conditions
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Exploration of possible formation mechanisms
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Studies of the utility of thiazolidines for protection of aminothiols in synthetic work
These foundational studies established the basic chemistry of thiazolidine ring systems and laid the groundwork for later investigations of more complex derivatives.
Development of Substituted Derivatives
The development of highly substituted thiazolidine derivatives, including tetramethyl derivatives like 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid, represents an evolution in the understanding and application of these heterocyclic compounds. Research has shown that increasing steric crowding in the thiazolidine ring can significantly influence the chemical behavior of these molecules, including their tendency to ionize and their stability under various conditions .
Modern Research Directions
Contemporary research on thiazolidine derivatives continues to explore their potential applications in various fields:
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As building blocks in synthetic organic chemistry
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As potential pharmaceutical agents
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As model compounds for studying heterocyclic ring systems
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In the development of novel materials with specific properties
The unique structural features of 3-Formyl-2,2,5,5-tetramethylthiazolidine-4-carboxylic acid position it as an interesting subject for continued investigation in these areas.
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